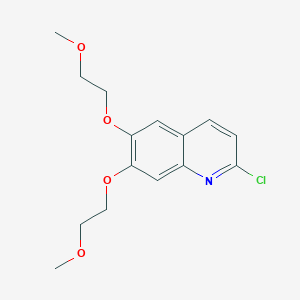
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C15H18ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 6,7-dihydroxyquinoline with 2-chloroethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ether groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly tyrosinase inhibition, which is relevant for developing treatments for hyperpigmentation disorders.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it competes with the substrate for binding to the enzyme’s active site, thereby inhibiting its activity . In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways .
Comparison with Similar Compounds
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other quinoline derivatives such as:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound is similar in structure but has a quinazoline core instead of a quinoline core.
6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone: Another related compound with a quinazolinone core, known for its strong tyrosinase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ether groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
2-chloro-6,7-bis(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C15H18ClNO4/c1-18-5-7-20-13-9-11-3-4-15(16)17-12(11)10-14(13)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
YSVMXCXZAIXKOW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C=CC(=N2)Cl)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


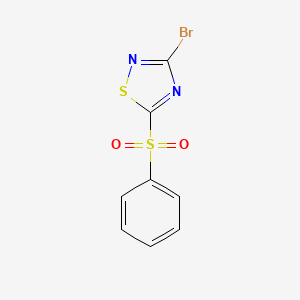
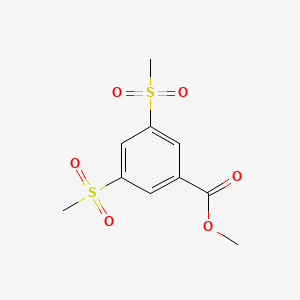
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
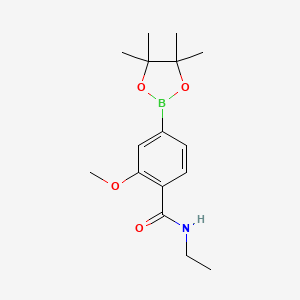
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

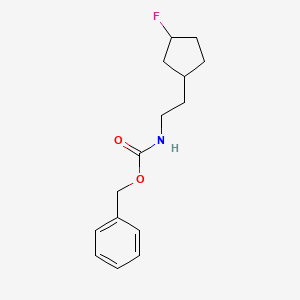
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
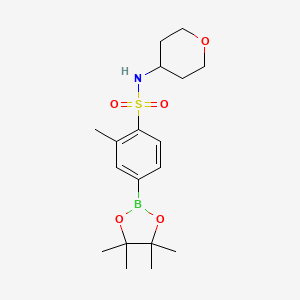
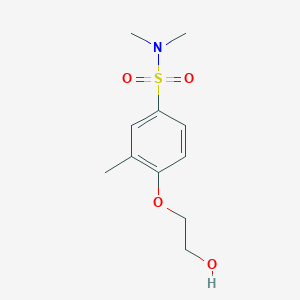
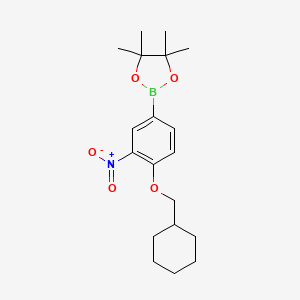
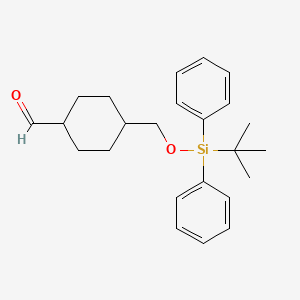
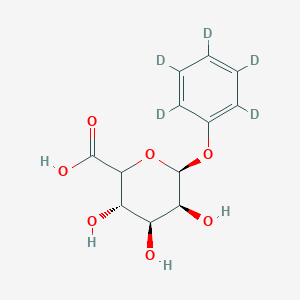
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
